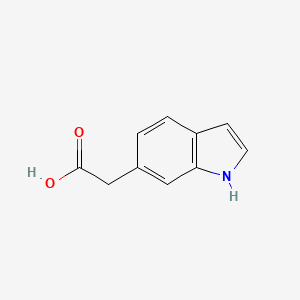

2-(1H-Indol-6-yl)acetic acid

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-(1H-indol-6-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c12-10(13)6-7-1-2-8-3-4-11-9(8)5-7/h1-5,11H,6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWFCZJVRWYZLPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CN2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40564979 | |

| Record name | (1H-Indol-6-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40564979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39689-58-2 | |

| Record name | 1H-Indole-6-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39689-58-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1H-Indol-6-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40564979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Indole-6-acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 1h Indol 6 Yl Acetic Acid and Its Derivatives

Targeted Synthesis of the 6-Substituted Indole (B1671886) Core

The construction of the indole nucleus with a substituent specifically at the C6 position is a critical first phase in the synthesis of 2-(1H-Indol-6-yl)acetic acid. Various methods have been developed to achieve this regioselectivity.

Condensation Reactions for Indole Ring Formation

Condensation reactions, particularly the Fischer indole synthesis, represent a foundational method for creating the indole ring. To achieve 6-substitution, this reaction typically begins with a para-substituted phenylhydrazine (B124118). The reaction proceeds by condensation with a ketone or aldehyde, followed by an acid-catalyzed researchgate.netresearchgate.net-sigmatropic rearrangement (the Japp–Klingemann reaction is one variant for generating the necessary intermediate) to form the indole structure. nih.gov The substituent from the 4-position of the phenylhydrazine starting material ultimately resides at the 6-position of the indole product.

Table 1: Fischer Indole Synthesis for 6-Substituted Indoles

| 4-Substituted Phenylhydrazine | Ketone/Aldehyde | Resulting 6-Substituted Indole |

|---|---|---|

| 4-Methoxyphenylhydrazine | Pyruvic acid | 6-Methoxy-1H-indole-2-carboxylic acid |

| 4-Bromophenylhydrazine | Acetone | 6-Bromo-2-methyl-1H-indole |

| 4-Nitrophenylhydrazine | Cyclohexanone | 6-Nitro-1,2,3,4-tetrahydrocarbazole |

Direct Conversion Methods

Direct conversion methodologies aim to construct the substituted indole core in fewer steps, often utilizing transition-metal catalysis. The Larock indole synthesis is a notable example, involving the palladium-catalyzed annulation of a 2-haloaniline with an alkyne. By selecting a 4-substituted-2-haloaniline, this method provides direct access to a variety of 6-substituted indoles. This approach is valued for its versatility and tolerance of diverse functional groups on both the aniline (B41778) and alkyne components.

Multi-step Synthesis Involving Isatin (B1672199) Derivatives

Isatin (1H-indole-2,3-dione) and its derivatives are versatile intermediates in organic synthesis that can be converted into indoles. nih.gov A synthetic route targeting a 6-substituted indole begins with a correspondingly 5-substituted isatin. dergipark.org.tr The substituent at the C5 position of the isatin ring directly corresponds to the C6 position in the resulting indole. The conversion process typically involves the reduction of the isatin, which can be achieved through various reagents. For instance, selective reduction of the C3-carbonyl group followed by reduction of the C2-carbonyl and dehydration can yield the indole. acs.org

Table 2: Conversion of 5-Substituted Isatins to 6-Substituted Indoles

| 5-Substituted Isatin | Typical Reducing Agent(s) | Resulting 6-Substituted Indole |

|---|---|---|

| 5-Nitroisatin | Hydrazine (B178648) hydrate (B1144303) / NaBH₄ | 6-Nitroindole |

| 5-Bromoisatin | Hydrazine hydrate / Wolff-Kishner | 6-Bromoindole (B116670) |

| 5-Chloroisatin | Hydrazine hydrate / Wolff-Kishner | 6-Chloroindole |

Palladium-catalyzed Cross-coupling Reactions for Substitution at C6

Functionalization at the C6 position of a pre-formed indole ring can be achieved using palladium-catalyzed cross-coupling reactions. This approach typically starts with a 6-haloindole, such as 6-bromoindole, which serves as a versatile substrate for reactions like Suzuki, Heck, and Sonogashira couplings. These reactions allow for the introduction of a wide range of aryl, vinyl, and alkynyl groups at the C6 position. Direct C-H activation at the C6 position is challenging due to the electronic properties of the indole ring, which favor reactions at C3, C2, and N1. acs.org However, strategies using directing groups attached to the indole nitrogen have been developed to overcome this hurdle and achieve regioselective C-H arylation at other positions, including C7. researchgate.net

Introduction of the Acetic Acid Side Chain

Once the 6-substituted indole core is synthesized, the final step involves the introduction of the acetic acid (-CH₂COOH) moiety.

Nucleophilic Substitution Reactions

A robust and common method for introducing the acetic acid side chain involves a two-step sequence initiated by a nucleophilic substitution reaction. chemguide.co.uklibretexts.org This pathway often starts with a 6-methylindole (B1295342) precursor.

Halogenation : The 6-methylindole is first subjected to radical bromination, typically using N-Bromosuccinimide (NBS), to form 6-(bromomethyl)indole.

Cyanation : The resulting 6-(bromomethyl)indole undergoes a nucleophilic substitution (SN2) reaction with a cyanide salt, such as potassium cyanide (KCN), to yield (1H-indol-6-yl)acetonitrile. youtube.com

Hydrolysis : The nitrile group of (1H-indol-6-yl)acetonitrile is then hydrolyzed under either acidic or basic conditions to afford the final product, this compound.

This sequence effectively extends the carbon chain by one atom and establishes the required carboxylic acid functionality.

Table 3: Nucleophilic Substitution Route to this compound

| Step | Starting Material | Reagents | Intermediate/Product | Reaction Type |

|---|---|---|---|---|

| 1 | 6-Methylindole | N-Bromosuccinimide (NBS), Benzoyl peroxide | 6-(Bromomethyl)indole | Radical Halogenation |

| 2 | 6-(Bromomethyl)indole | Potassium Cyanide (KCN) in Ethanol | (1H-Indol-6-yl)acetonitrile | Nucleophilic Substitution (SN2) |

Hydrolysis of Nitrile Precursors to Carboxylic Acids

The synthesis of this compound and its derivatives can be effectively achieved through the hydrolysis of corresponding nitrile precursors. This method is a common and reliable route for introducing the carboxylic acid functionality. The hydrolysis can be performed under either acidic or alkaline conditions. libretexts.org

Acid Hydrolysis: The nitrile is typically heated under reflux with a dilute mineral acid, such as hydrochloric acid or sulfuric acid. libretexts.org This process directly yields the carboxylic acid. For instance, the hydrolysis of 2-(1H-indol-6-yl)acetonitrile would produce this compound.

Alkaline Hydrolysis: Alternatively, the nitrile can be heated with an aqueous solution of a strong base, like sodium hydroxide (B78521) or potassium hydroxide. libretexts.org This initial step results in the formation of the corresponding carboxylate salt. To obtain the final carboxylic acid, the reaction mixture must be subsequently acidified with a strong acid to protonate the carboxylate ion. libretexts.org

The choice between acidic and alkaline hydrolysis often depends on the stability of the substituents on the indole ring to the reaction conditions. Biocatalytic methods using nitrile hydratases and amidases also present a milder alternative for this transformation. researchgate.net

A recently discovered method provides a route to 2-(1H-indol-2-yl)acetonitriles from 3-(2-nitroethyl)-1H-indoles. mdpi.com This transformation offers an alternative pathway to nitrile precursors that can then be hydrolyzed to the corresponding acetic acid derivatives. mdpi.com

Esterification and Subsequent Hydrolysis

Another versatile method for the synthesis of this compound involves the esterification of a suitable precursor followed by hydrolysis of the resulting ester. This two-step process allows for purification of the intermediate ester, which can be advantageous in achieving higher purity of the final carboxylic acid.

Esterification: The esterification step can be carried out using various methods. A common approach is the Fischer esterification, where a carboxylic acid is reacted with an alcohol in the presence of an acid catalyst. organic-chemistry.org Alternatively, alkylation of the carboxylate salt with an alkyl halide can be employed.

Hydrolysis: The hydrolysis of the ester to the carboxylic acid can be achieved under either acidic or basic conditions. nii.ac.jp

Acid-catalyzed hydrolysis is the reverse of Fischer esterification and is typically performed by heating the ester in water with a catalytic amount of a strong acid. google.com

Base-induced hydrolysis (saponification) involves treating the ester with a stoichiometric amount of a strong base, such as sodium hydroxide or potassium hydroxide, to produce the carboxylate salt. Subsequent acidification yields the carboxylic acid. nii.ac.jp

This esterification-hydrolysis sequence is a fundamental strategy in organic synthesis, providing a reliable means to protect the carboxylic acid group during other synthetic transformations and then deprotect it to yield the final product.

Synthesis of Analogs and Substituted this compound Derivatives

The synthesis of analogs and substituted derivatives of this compound allows for the exploration of structure-activity relationships and the development of compounds with tailored properties. Various synthetic strategies have been developed to introduce substituents at different positions of the indole ring and to modify the acetic acid side chain.

N1-substituted indole derivatives are commonly synthesized through the alkylation or acylation of the indole nitrogen. rsc.orgmdpi.com The indole nitrogen is nucleophilic and can react with various electrophiles.

N-Alkylation: A prevalent method for N-alkylation involves the reaction of the indole with an alkyl halide in the presence of a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). rsc.org Other bases like cesium carbonate can also be employed. nih.gov One-pot, three-component protocols combining Fischer indolization with N-alkylation have been developed for rapid synthesis of 1,2,3-trisubstituted indoles. rsc.org

N-Acylation: N-acylation is typically achieved by reacting the indole with an acyl chloride or an acid anhydride (B1165640) in the presence of a base. nih.gov

The following table provides examples of reaction conditions for N1-substitutions on indole rings.

Table 1: Examples of Reaction Conditions for N1-Substitution of Indoles

| Starting Material | Reagent | Base | Solvent | Product | Reference |

| Indole | Alkyl halide | Sodium hydride | DMF or THF | N-alkylated indole | rsc.org |

| 4-Bromo-indole | α-iminoketone | Cesium carbonate | Not specified | N-alkylated indole | nih.gov |

| Indole | Acyl chloride | Triethylamine, DMAP | Not specified | N-acylated indole | nih.gov |

Introducing substituents onto the carbon framework of the indole ring can be achieved through various synthetic methods. The reactivity of the different carbon positions on the indole ring varies, with the C3 position being the most nucleophilic and prone to electrophilic substitution. bhu.ac.in

Fischer Indole Synthesis: A powerful method for synthesizing substituted indoles is the Fischer indole synthesis, which involves the reaction of a substituted phenylhydrazine with an aldehyde or ketone under acidic conditions. nih.gov By choosing appropriately substituted starting materials, a wide range of C-substituted indoles can be prepared.

Palladium-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are valuable tools for introducing substituents at various positions of the indole ring, particularly at the halogenated positions. mdpi.com

Other Cyclization Strategies: Various other cyclization strategies exist for the synthesis of substituted indoles. For example, the Reissert indole synthesis involves the condensation of o-nitrotoluene with diethyl oxalate (B1200264) followed by reductive cyclization. bhu.ac.in

The synthesis of substituted indazole acetic acids has also been explored through N-N bond forming reactions, offering a route to analogs where the indole core is replaced by an indazole. diva-portal.org

The carboxylic acid moiety of this compound can be readily converted into amide and hydrazide derivatives. These transformations are important for creating diverse libraries of compounds with potential biological activities.

Amide Synthesis: Amides are typically synthesized by activating the carboxylic acid, for example, by converting it to an acyl chloride or by using a coupling agent such as carbonyldiimidazole (CDI) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), followed by reaction with a primary or secondary amine. rsc.org

Hydrazide Synthesis: Hydrazides are prepared by the reaction of the corresponding ester or acyl chloride with hydrazine hydrate. frontiersin.org The resulting hydrazide can be further reacted with aldehydes to form hydrazones. researchgate.net

The following table summarizes common methods for the synthesis of amide and hydrazide derivatives.

Table 2: Synthesis of Amide and Hydrazide Derivatives

| Starting Material | Reagent(s) | Product | Reference |

| 2-Indole acetic acid | 2-Aminophenol, DMAP, CDI | N-(2-hydroxyphenyl)-2-(1H-indol-3-yl)acetamide | rsc.org |

| Indole-3-acetic acid | Hydrazine hydrate | 2-(1H-indol-3-yl)acetohydrazide | frontiersin.org |

| Ester derivative | Hydrazine hydrate | Acid hydrazide | niscpr.res.in |

The this compound scaffold can serve as a building block for the synthesis of more complex heterocyclic systems. The reactive handles on the indole ring and the acetic acid side chain allow for a variety of cyclization reactions.

For example, the acid hydrazide derivative of indole acetic acid can be used as a key intermediate to construct various five-membered heterocycles such as oxadiazoles, thiadiazoles, and triazoles. semanticscholar.org The synthesis of these heterocycles often involves condensation and cyclization reactions with appropriate reagents. For instance, reaction of the acid hydrazide with carbon disulfide in the presence of a base can lead to the formation of an oxadiazole ring. nih.gov Similarly, reaction with thiosemicarbazide (B42300) followed by cyclization can yield a triazole ring. nih.gov

Multicomponent reactions offer an efficient strategy for the synthesis of complex heterocyclic systems. semanticscholar.orgsciencescholar.us These reactions allow for the formation of multiple bonds in a single operation, often leading to high atom economy and reduced synthesis time.

The development of novel synthetic methodologies continues to expand the toolkit available for the construction of diverse and complex heterocyclic systems derived from this compound. nih.govrsc.org

Advanced Characterization Techniques in Indole Acetic Acid Research

Spectroscopic Methods for Structure Elucidation

Spectroscopic techniques are indispensable for determining the molecular structure of 2-(1H-Indol-6-yl)acetic acid. By examining the interaction of the molecule with electromagnetic radiation, these methods provide a detailed fingerprint of its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the hydrogen (¹H) and carbon (¹³C) atomic environments within this compound.

In the ¹H-NMR spectrum, the chemical shifts, splitting patterns (multiplicity), and integration of the signals provide a map of the proton framework. For this compound, the spectrum would exhibit characteristic signals for the protons on the indole (B1671886) ring and the acetic acid side chain. The protons on the benzene (B151609) portion of the indole ring (H-4, H-5, and H-7) and the pyrrole ring (H-1, H-2, and H-3) would appear in the aromatic region, typically between δ 6.5 and 8.0 ppm. The methylene protons of the acetic acid group (-CH₂COOH) would be expected to produce a singlet in the aliphatic region, generally around δ 3.5-4.0 ppm. The acidic proton of the carboxylic acid group (-COOH) would likely appear as a broad singlet at a downfield chemical shift, often above δ 10.0 ppm.

The ¹³C-NMR spectrum provides complementary information by revealing the chemical environment of each carbon atom. The spectrum would display distinct signals for the eight carbon atoms of the indole ring and the two carbons of the acetic acid side chain. The carbonyl carbon of the carboxylic acid group is typically found in the most downfield region of the spectrum, around δ 170-180 ppm. The carbons of the indole ring would resonate in the aromatic region (approximately δ 100-140 ppm).

Table 1: Predicted ¹H-NMR and ¹³C-NMR Chemical Shifts for the Indole Ring of this compound based on data from 6-methyl-1H-indole rsc.org

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1 (N-H) | ~8.0 (broad singlet) | - |

| 2 | ~7.0 (doublet) | ~124.0 |

| 3 | ~6.4 (doublet) | ~102.0 |

| 4 | ~7.5 (doublet) | ~121.0 |

| 5 | ~7.0 (doublet of doublets) | ~120.0 |

| 7 | ~7.4 (singlet) | ~111.0 |

| 7a | - | ~128.0 |

| 3a | - | ~125.0 |

Note: These are predicted values and actual experimental values may vary. The presence of the acetic acid group at the 6-position will influence the precise chemical shifts of the neighboring protons and carbons.

Mass Spectrometry (MS, HRMS, EIMS, LC-MS/MS, GC-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (175.19 g/mol ). High-resolution mass spectrometry (HRMS) would allow for the precise determination of the molecular formula (C₁₀H₉NO₂) by measuring the exact mass of the molecular ion.

Electron ionization mass spectrometry (EIMS) typically induces fragmentation of the molecule. A characteristic fragmentation pathway for indole acetic acids involves the loss of the carboxylic acid group (-COOH), resulting in a prominent fragment ion. For this compound, this would lead to a significant peak at m/z 130, corresponding to the [M-COOH]⁺ fragment. Further fragmentation of the indole ring can also occur, providing additional structural clues. nih.gov

Coupling of chromatography with mass spectrometry, such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), allows for the separation of complex mixtures and the subsequent mass analysis of individual components. These hyphenated techniques are particularly useful for the sensitive and selective detection and quantification of this compound in various matrices.

Table 2: Expected Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment |

| 175 | [M]⁺ (Molecular Ion) |

| 130 | [M - COOH]⁺ |

| 103 | [C₇H₅N]⁺ |

| 77 | [C₆H₅]⁺ |

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The resulting spectrum provides a unique fingerprint of the functional groups present in the molecule.

The FTIR spectrum of this compound would exhibit several characteristic absorption bands. A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid group. The C=O stretching vibration of the carbonyl group in the carboxylic acid would appear as a strong, sharp peak around 1700-1750 cm⁻¹. The N-H stretching vibration of the indole ring is expected to be observed as a sharp peak around 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while C-C stretching vibrations within the aromatic ring are found in the 1400-1600 cm⁻¹ region. researchgate.net

Table 3: Expected Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

| 3300-3500 | N-H (Indole) | Stretching |

| 2500-3300 | O-H (Carboxylic Acid) | Stretching (broad) |

| >3000 | C-H (Aromatic) | Stretching |

| 1700-1750 | C=O (Carboxylic Acid) | Stretching |

| 1400-1600 | C=C (Aromatic) | Stretching |

Chromatographic Techniques for Purity and Analysis

Chromatographic methods are essential for separating this compound from impurities and for its quantitative analysis. These techniques rely on the differential distribution of the analyte between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of compounds in a mixture. For the analysis of this compound, a reversed-phase HPLC method is typically employed.

In this setup, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase, often a mixture of water or buffer and an organic solvent like acetonitrile or methanol. The separation is based on the differential partitioning of the analyte between the two phases. The retention time, the time it takes for the compound to elute from the column, is a characteristic property that can be used for identification. The concentration of the compound can be determined by measuring the area of its corresponding peak in the chromatogram.

For the separation of indole acetic acid isomers, gradient elution, where the composition of the mobile phase is changed over time, is often necessary to achieve optimal resolution. nih.govmdpi.com A common mobile phase combination for the analysis of indole acetic acids is a mixture of acidified water (e.g., with acetic acid or formic acid) and methanol or acetonitrile. academicjournals.org

Table 4: Example of a Generic HPLC Method for Indole Acetic Acid Analysis

| Parameter | Condition |

| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile |

| Gradient | 20% to 80% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 280 nm |

Ultra-High-Performance Liquid Chromatography (UHPLC)

Ultra-High-Performance Liquid Chromatography (UHPLC) is an evolution of HPLC that utilizes columns with smaller particle sizes (typically sub-2 µm) and higher operating pressures. This results in significantly faster analysis times, improved resolution, and increased sensitivity compared to traditional HPLC.

The principles of separation in UHPLC are the same as in HPLC, but the enhanced performance allows for more efficient analysis of complex samples and the detection of trace amounts of this compound. jabonline.in UHPLC methods are particularly advantageous for high-throughput screening and for the analysis of samples with low analyte concentrations. The coupling of UHPLC with tandem mass spectrometry (UHPLC-MS/MS) provides a highly sensitive and selective method for the quantification of indole acetic acids in complex biological matrices. researchgate.net

Table 5: Comparison of Typical HPLC and UHPLC Parameters

| Parameter | HPLC | UHPLC |

| Particle Size | 3-5 µm | < 2 µm |

| Column Dimensions | 4.6 x 150/250 mm | 2.1 x 50/100 mm |

| Flow Rate | 0.5-2.0 mL/min | 0.2-0.6 mL/min |

| Pressure | 2000-6000 psi | 6000-15000 psi |

| Run Time | 15-30 min | 1-10 min |

| Resolution | Good | Excellent |

| Sensitivity | Good | Excellent |

Thin-Layer Chromatography (TLC) in Reaction Monitoring

Thin-Layer Chromatography (TLC) is a fundamental and highly effective technique for monitoring the progress of chemical reactions in real-time. chemistryhall.comrochester.edukhanacademy.orglibretexts.org Its simplicity, speed, and cost-effectiveness make it an indispensable tool in synthetic organic chemistry, including in the synthesis of this compound. microbenotes.com By allowing for the rapid separation of compounds in a mixture, TLC provides a qualitative assessment of the consumption of starting materials and the formation of products. chemistryhall.com

The principle of TLC is based on the differential partitioning of components in a mixture between a stationary phase (typically silica gel or alumina coated on a plate) and a mobile phase (a solvent or solvent mixture). microbenotes.com In the context of synthesizing this compound, a small aliquot of the reaction mixture is spotted onto a TLC plate. The plate is then placed in a sealed chamber containing a suitable mobile phase. As the solvent moves up the plate by capillary action, the components of the mixture travel at different rates depending on their polarity and affinity for the stationary phase. chemistryhall.commicrobenotes.com

For a hypothetical synthesis of this compound from a precursor such as 6-cyano-1H-indole, the progress of the reaction can be monitored by observing the disappearance of the starting material spot and the appearance of the product spot on the TLC plate. A co-spot, where the reaction mixture and the starting material are spotted on top of each other, is often used to confirm the identity of the spots. rochester.edu Visualization of the spots is typically achieved under UV light, as indole derivatives are often UV-active, or by using staining agents. rochester.edu

The selection of an appropriate solvent system is crucial for achieving good separation of the components. For indole acetic acid derivatives, various solvent systems can be employed, often consisting of a mixture of a nonpolar solvent and a more polar solvent. The polarity of the mobile phase can be adjusted to optimize the separation and the Retention Factor (Rf) values of the spots. An ideal Rf value for the product is typically between 0.3 and 0.5 for clear separation and analysis.

Below is an illustrative data table of TLC monitoring for a hypothetical reaction.

| Time (hours) | Starting Material (Rf) | Product (Rf) | Observations |

| 0 | 0.65 | - | Only starting material is present. |

| 2 | 0.65 | 0.40 | A new spot corresponding to the product has appeared. The starting material spot is still intense. |

| 4 | 0.65 | 0.40 | The intensity of the product spot has increased, while the starting material spot has diminished. |

| 6 | - | 0.40 | The starting material spot is no longer visible, indicating the reaction is likely complete. |

This table is for illustrative purposes and represents a typical progression of a chemical reaction as monitored by TLC.

X-ray Crystallography for Three-Dimensional Conformation

The process involves irradiating a single crystal of the compound with a focused beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots of varying intensities. By analyzing the positions and intensities of these diffracted spots, a three-dimensional electron density map of the molecule can be generated. From this map, the positions of the individual atoms can be determined, and a detailed molecular model can be built. scispace.com

Should a single crystal of this compound be successfully grown and analyzed, the resulting crystallographic data would be presented in a standardized format, as illustrated in the hypothetical data table below. This data would provide a definitive representation of its solid-state structure.

| Parameter | Hypothetical Value |

| Chemical Formula | C10H9NO2 |

| Formula Weight | 175.18 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 5.2 |

| c (Å) | 19.8 |

| α (°) | 90 |

| β (°) | 98.5 |

| γ (°) | 90 |

| Volume (ų) | 863.4 |

| Z | 4 |

This table contains hypothetical crystallographic data for illustrative purposes.

Computational and Theoretical Studies in 2 1h Indol 6 Yl Acetic Acid Research

Molecular Docking and Target Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is crucial for predicting the binding mode and affinity of a ligand, such as 2-(1H-Indol-6-yl)acetic acid, to a macromolecular target, typically a protein. For indole (B1671886) derivatives, docking studies have been instrumental in identifying potential biological targets and elucidating the structural basis of their activity.

Research on various indole-based compounds has shown that their binding to protein targets is often governed by a combination of hydrogen bonds, hydrophobic interactions, and pi-pi stacking. researchgate.net For instance, docking studies on indole derivatives as inhibitors of enzymes like Pim-1 kinase, HIV-reverse transcriptase, and ectonucleotidases have revealed key amino acid residues essential for binding. nih.govrsc.org The indole ring frequently engages in hydrophobic and pi-stacking interactions within the receptor's binding pocket, while the acetic acid side chain can form critical hydrogen bonds or ionic interactions with polar residues. researchgate.netnih.gov Target prediction algorithms, which screen a ligand against a library of known protein structures, can suggest potential therapeutic applications for this compound by identifying proteins with which it is likely to interact favorably.

| Indole Derivative Class | Protein Target (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues | Primary Interactions |

|---|---|---|---|---|

| Indole-based Pim-1 Inhibitors | Pim-1 Kinase (e.g., 3BGP) | -8.5 to -10.2 | Glu121, Leu44, Val52 | Hydrogen Bond, Hydrophobic |

| Indole Acetic Acid Sulfonates | h-ENPP1 (e.g., 4B56) | -7.9 to -9.5 | Lys255, Tyr340, Phe257 | Hydrogen Bond, Pi-Pi Stacking |

| Indole-based HIV-RT Inhibitors | HIV-RT (e.g., 1RT2) | -6.5 to -8.0 | Lys101, Tyr181, Pro236 | Hydrophobic, Pi-Pi Stacking |

| Indole-based CDK-5 Inhibitors | CDK-5 (e.g., 3IG7) | -7.2 to -8.3 | Cys83, Glu81, Ile10 | Hydrogen Bond, Hydrophobic |

Pharmacokinetic and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Predictions

Before a compound can be considered for therapeutic use, its pharmacokinetic profile must be evaluated. In silico ADMET prediction offers a rapid and cost-effective method to assess the drug-likeness of molecules like this compound. indexcopernicus.com These computational models use the chemical structure of a compound to predict its properties related to absorption, distribution, metabolism, excretion, and toxicity.

For indole derivatives, ADMET prediction tools such as SwissADME and PreADMET are commonly employed. indexcopernicus.comneliti.comalrasheedcol.edu.iq These platforms evaluate parameters against established criteria like Lipinski's Rule of Five, which helps predict oral bioavailability. frontiersin.org Studies on various indole acetic acid analogs have predicted good gastrointestinal absorption and oral bioavailability. indexcopernicus.com Predictions also cover metabolic stability, identifying potential sites of metabolism by cytochrome P450 enzymes, and assess potential toxicity risks, such as carcinogenicity or hepatotoxicity. neliti.com This early-stage computational screening is vital for filtering out compounds with unfavorable ADMET profiles, saving time and resources in the drug development pipeline. indexcopernicus.com

| ADMET Property | Predicted Value/Classification | Implication |

|---|---|---|

| Molecular Weight | < 200 g/mol | Favorable for absorption (Lipinski's Rule) |

| LogP (Lipophilicity) | 1.5 - 2.5 | Good balance between solubility and permeability |

| Hydrogen Bond Donors | 2 | Favorable for bioavailability (Lipinski's Rule) |

| Hydrogen Bond Acceptors | 2 | Favorable for bioavailability (Lipinski's Rule) |

| Gastrointestinal (GI) Absorption | High | Likely to be well-absorbed orally |

| Blood-Brain Barrier (BBB) Permeant | Predicted No | May not have significant central nervous system effects |

| CYP450 Inhibition (e.g., 2D6) | Predicted Inhibitor | Potential for drug-drug interactions |

| AMES Toxicity | Predicted Non-toxic | Low mutagenic potential |

Molecular Dynamics (MD) Simulations for Ligand-Biomolecule Interactions

While molecular docking provides a static snapshot of a ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, modeling the atomic-level movements and interactions over time. researchgate.net MD simulations are used to assess the stability of the docked pose of this compound in a protein's active site and to refine the understanding of its binding mechanism. nih.gov

In a typical MD simulation, the ligand-protein complex is solvated in a water box with ions to mimic physiological conditions. nih.gov The simulation tracks the trajectory of each atom over a period, often nanoseconds to microseconds. Key metrics analyzed from the simulation include the Root Mean Square Deviation (RMSD) of the ligand and protein backbone, which indicates the stability of the complex. nih.gov A stable complex will show minimal fluctuations in RMSD after an initial equilibration period. Furthermore, MD simulations allow for the detailed analysis of intermolecular interactions, such as the persistence of hydrogen bonds and the dynamics of water molecules in the binding site, providing a more accurate estimation of binding free energy. researchgate.net

| Parameter | Typical Value/Observation | Interpretation |

|---|---|---|

| Simulation Time | 100 ns | Standard simulation length for assessing stability |

| Ligand RMSD | < 0.25 nm (after equilibration) | The ligand remains stably bound in the binding pocket nih.gov |

| Protein Backbone RMSD | < 0.3 nm (after equilibration) | The overall protein structure is stable during the simulation |

| Radius of Gyration (Rg) | Stable value | The protein-ligand complex maintains a compact structure |

| Hydrogen Bond Analysis | High occupancy (>75%) for key bonds | Indicates strong and persistent hydrogen bonding interactions |

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations provide fundamental insights into the electronic structure, geometry, and reactivity of molecules like this compound. Methods such as Density Functional Theory (DFT) are widely used to compute various molecular properties with high accuracy. researchgate.netijrar.org

These calculations can determine the optimized three-dimensional geometry of the molecule, providing precise bond lengths, bond angles, and dihedral angles. ijrar.org Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. ijrar.org Additionally, these methods can generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution and are useful for predicting how the molecule will interact with biological receptors. tandfonline.com

| Property | Calculated Value (Illustrative) | Significance |

|---|---|---|

| HOMO Energy | -5.8 eV | Relates to electron-donating capability |

| LUMO Energy | -1.2 eV | Relates to electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 4.6 eV | Indicator of chemical reactivity and stability |

| Dipole Moment | 2.1 Debye | Measures overall polarity of the molecule |

| Mulliken Atomic Charges | N: -0.5, O: -0.6 (carbonyl) | Indicates partial charges on atoms, identifying nucleophilic/electrophilic sites |

Chemometric Analysis for Structure-Biological Activity Relationships

Chemometrics applies mathematical and statistical methods to chemical data. A key application in drug discovery is the development of Quantitative Structure-Activity Relationship (QSAR) models. unicamp.br QSAR studies aim to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. For derivatives of indole acetic acid, QSAR has been used to understand the structural requirements for their activity, for example, as plant growth regulators (auxins). unicamp.brnih.gov

In a QSAR study, various molecular descriptors are calculated for each compound in a series. These descriptors quantify different aspects of the molecule's structure, such as its steric (size, shape), electronic (charge distribution), and hydrophobic (lipophilicity) properties. unicamp.br Statistical techniques like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are then used to build a mathematical equation that correlates these descriptors with the observed biological activity. unicamp.br A robust QSAR model can not only explain the structure-activity relationship of existing compounds but also predict the activity of new, unsynthesized molecules, thereby guiding the design of more potent analogs. nih.gov

| Statistical Parameter | Value | Interpretation |

|---|---|---|

| Model Equation | log(Activity) = 0.85LogP - 0.12MR + 0.54*σ + 2.15 | Hypothetical model showing activity depends on lipophilicity, molar refractivity, and electronic effects |

| Correlation Coefficient (r²) | 0.92 | The model explains 92% of the variance in the biological activity data |

| Cross-validated r² (q²) | 0.75 | Indicates good predictive power of the model on new data |

| Important Descriptors | LogP, Molar Refractivity (MR), Hammett constant (σ) | Identifies key molecular properties driving biological activity |

In Vitro and in Vivo Metabolism of Indole Acetic Acid Derivatives

Metabolic Profiling using Human Liver Microsomes (HLMs)

Human liver microsomes (HLMs) are a standard in vitro tool for investigating the metabolic pathways of xenobiotics, including indole (B1671886) derivatives. researchgate.net HLMs contain a rich complement of drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily, which are responsible for the initial oxidative metabolism of many compounds. researchgate.net

While specific metabolic profiling data for 2-(1H-Indol-6-yl)acetic acid in HLMs is not extensively documented in publicly available literature, the metabolism of the parent compound, indole, has been studied. These studies indicate that indole undergoes hydroxylation, a key Phase I reaction, catalyzed by various CYP enzymes. nih.govnih.gov The primary site of hydroxylation for indole is the 3-position, leading to the formation of indoxyl. nih.govresearchgate.net However, hydroxylation at other positions, including the 6-position, has also been observed. nih.gov It is therefore plausible that this compound would undergo similar metabolic transformations in HLM incubations. A typical metabolic profiling study would involve incubating the compound with HLMs in the presence of NADPH (a necessary cofactor for CYP enzymes) and subsequently analyzing the reaction mixture using techniques like liquid chromatography-mass spectrometry (LC-MS/MS) to identify and quantify the parent compound and its metabolites. rsc.org

Identification of Phase I and Phase II Metabolites

The metabolism of indole acetic acid derivatives can be categorized into Phase I and Phase II reactions.

Phase I Metabolism: This phase primarily involves the introduction or unmasking of functional groups through oxidation, reduction, or hydrolysis. For indole acetic acid derivatives, the most prominent Phase I reaction is hydroxylation of the indole ring. nih.gov Studies on the parent indole molecule have shown that cytochrome P450 enzymes, particularly CYP2A6, CYP2C19, and CYP2E1, are involved in its oxidation. nih.gov These enzymes can hydroxylate the indole ring at various positions. A vintage but significant study demonstrated the microsomal hydroxylation of indoleacetic acid to 6-hydroxy derivatives, suggesting a direct precedent for metabolism at the 6-position of the indole nucleus. nih.gov Other potential Phase I metabolites of indole itself include oxindole, isatin (B1672199), and dioxindole. nih.gov

Phase II Metabolism: Following Phase I, the newly introduced functional groups, such as hydroxyl groups, can undergo conjugation reactions. These reactions involve the addition of endogenous polar molecules, which significantly increases the water solubility of the metabolite, preparing it for excretion. The main Phase II pathways for hydroxylated indole derivatives are glucuronidation and sulfation. researchgate.netnih.gov For instance, indoxyl, the 3-hydroxy metabolite of indole, is readily conjugated to form indoxyl sulfate and indoxyl glucuronide. researchgate.netnih.gov It is highly probable that a hydroxylated metabolite of this compound would follow similar conjugation pathways.

Below is an interactive data table summarizing the potential metabolites of indole acetic acid derivatives based on the metabolism of related compounds.

| Phase | Reaction Type | Potential Metabolites of this compound (Inferred) |

| Phase I | Hydroxylation | Hydroxylated this compound (at various positions on the indole ring) |

| Phase I | Oxidation | Oxindole and Isatin derivatives of this compound |

| Phase II | Glucuronidation | Glucuronide conjugate of hydroxylated this compound |

| Phase II | Sulfation | Sulfate conjugate of hydroxylated this compound |

Metabolic Pathways: Hydroxylation, Hydration, Sulfation, Glucuronidation

The primary metabolic pathways for indole acetic acid derivatives are initiated by hydroxylation, followed by conjugation reactions such as sulfation and glucuronidation.

Hydroxylation: This is a key oxidative reaction catalyzed by cytochrome P450 enzymes. nih.gov For the indole ring, this can occur at multiple positions. The hydroxylation of indole to indoxyl (3-hydroxyindole) is a well-established pathway. nih.gov Research has also confirmed the formation of 6-hydroxyindole from indole, indicating that the 6-position is susceptible to enzymatic attack. nih.gov A study from 1962 specifically reported the microsomal hydroxylation of indoleacetic acid to 6-hydroxy derivatives. nih.gov

Hydration: While not as commonly reported for simple indoles, hydration of double bonds is a possible metabolic route for more complex indole derivatives.

Sulfation: This is a Phase II conjugation reaction where a sulfonate group is transferred to a hydroxyl group, a reaction catalyzed by sulfotransferases (SULTs). researchgate.net Indoxyl is known to be a substrate for SULTs, leading to the formation of indoxyl sulfate. researchgate.net

Glucuronidation: This is another major Phase II pathway where UDP-glucuronosyltransferases (UGTs) catalyze the transfer of glucuronic acid to a hydroxyl group. nih.gov Indoxyl can also be conjugated with glucuronic acid to form indoxyl glucuronide. nih.gov

Enzyme Inhibition Studies Related to Metabolism (e.g., CYP P450)

The potential for a compound to inhibit cytochrome P450 enzymes is a critical aspect of its drug interaction profile. Inhibition of these enzymes can lead to altered metabolism of co-administered drugs, potentially causing adverse effects. nih.govnih.gov

While there is a lack of specific studies on the CYP P450 inhibition potential of this compound, research on the related compound, indole-3-acetic acid, has shown that it can inhibit the metabolism of certain drugs in human liver microsomes. For example, indole-3-acetic acid was found to inhibit the formation of resorufin from ethoxyresorufin, a reaction primarily mediated by CYP1A enzymes. nih.gov It also decreased the elimination of nicardipine, a substrate for CYP3A4. nih.gov The inhibitory mechanism was suggested to be noncompetitive. nih.gov These findings suggest that indole acetic acid derivatives have the potential to interact with the CYP450 system. Further studies would be necessary to determine the specific inhibitory profile of this compound against a panel of key CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4).

Impact of Structural Modifications on Metabolic Stability

The metabolic stability of a compound is a measure of its susceptibility to biotransformation and is a key parameter in drug design. Structural modifications to the indole acetic acid scaffold can significantly impact its metabolic stability.

For indole derivatives, the positions on the indole ring are not equally susceptible to metabolic attack. The 2- and 3-positions of the indole ring are often metabolically labile. nih.gov Therefore, modifications at these positions can enhance metabolic stability. For instance, the introduction of certain functional groups can sterically hinder the approach of metabolizing enzymes or alter the electronic properties of the ring to make it less prone to oxidation.

Application in Auxin Metabolism Research in Plants

Indole-3-acetic acid (IAA) is the most abundant and physiologically important natural auxin in plants, playing a crucial role in almost every aspect of plant growth and development. nih.gov Plant auxin homeostasis is tightly regulated through a complex network of biosynthesis, transport, and metabolic inactivation.

The metabolism of IAA in plants involves both conjugation and catabolism. IAA can be reversibly conjugated to sugars and amino acids, which are thought to be inactive storage forms. Irreversible catabolism occurs primarily through oxidation. nih.gov

The role of other IAA isomers, such as this compound, in plant auxin metabolism is not as well understood. However, the metabolic pathways in plants are known to involve cytochrome P450 enzymes. For instance, in Arabidopsis thaliana, CYP83B1 is a key enzyme that metabolizes indole-3-acetaldoxime, a precursor to both IAA and indole glucosinolates, thereby regulating the flux of intermediates into these two pathways. nih.gov It is conceivable that this compound could be a substrate for similar enzymes in plants or could potentially influence the metabolism of the primary auxin, indole-3-acetic acid. Further research is needed to elucidate the specific role, if any, of this compound in the intricate network of auxin metabolism in plants.

Potential Applications and Future Research Directions

Drug Discovery and Development

The indole (B1671886) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. While direct therapeutic applications of 2-(1H-Indol-6-yl)acetic acid have not been extensively documented, its value as a precursor for synthesizing novel drug candidates is established.

This compound serves as a valuable starting material for the creation of new chemical entities. The specific substitution pattern, with the acetic acid moiety at the 6-position of the indole ring, offers a unique structural framework for medicinal chemists to explore. By chemically modifying its functional groups—the indole nitrogen, the carboxylic acid, and the aromatic ring—researchers can generate libraries of novel compounds for screening against various biological targets.

A notable example involves its use in the synthesis of inhibitors for histone deacetylase 8 (HDAC8), a target for certain cancers. In this context, the N-protected form of indole-6-acetic acid was used as a key intermediate to build more complex molecules designed to interact with the enzyme's active site. nih.gov This demonstrates its utility in generating compounds with potential therapeutic value.

In the drug discovery process, once an initial "hit" or "lead compound" with desirable biological activity is identified, it undergoes chemical modification to improve its potency, selectivity, and pharmacokinetic properties. This compound and its derivatives are well-suited for this lead optimization phase.

For instance, research aimed at developing selective HDAC8 inhibitors utilized the methyl ester of N-p-methoxybenzyl indole-6-acetic acid to create homologated analogs of a known inhibitor, PCI-34051. nih.gov This process involved converting the starting material into a Weinreb amide, which then allowed for the addition of different chemical groups to probe the structure-activity relationship and optimize the lead compound's interaction with the target enzyme. nih.govpitt.edu This strategic modification is a cornerstone of medicinal chemistry, and this compound provides a reliable scaffold for such synthetic explorations.

Interactive Data Table: Synthetic Utility of this compound in Lead Optimization

| Starting Material/Intermediate | Reaction Type | Resulting Moiety | Purpose in Lead Optimization | Reference |

|---|---|---|---|---|

| N-p-methoxybenzyl indole-6-acetic acid methyl ester | Conversion to Weinreb amide | N-methoxy-N-methylamide | Creates a stable intermediate for controlled addition of nucleophiles. | nih.gov |

| Indole-6-acetic acid Weinreb amide | Grignard Reaction (e.g., with EtMgBr) | Ethyl Ketone | Generates analogs to probe binding pocket interactions and modify potency. | nih.gov |

| Indole-6-acetic acid | Esterification | Methyl Ester | Protects the carboxylic acid for subsequent reactions on the indole ring. | pitt.edu |

The design of single molecules that can interact with multiple biological targets is a growing strategy for treating complex diseases like cancer and neurodegenerative disorders. The rigid, bicyclic structure of the indole nucleus makes it an attractive core for building multi-target agents. This compound offers a scaffold onto which different pharmacophores can be appended, directing the molecule to interact with distinct receptors or enzymes. While specific multi-target agents derived directly from this compound are not prominent in the literature, its established role as a versatile synthetic building block supports its potential in this area of future research.

Agrochemical Applications

The primary role of indole acetic acids in agriculture is as plant growth regulators, stemming from the potent activity of Indole-3-acetic acid (IAA).

Indole-3-acetic acid (IAA) is the most abundant and physiologically important native auxin in plants, controlling processes like cell elongation, root development, and responses to light and gravity. wikipedia.orgbyjus.com The biological activity of auxins is highly dependent on the specific chemical structure, particularly the position of the acetic acid side chain on the indole ring. documentsdelivered.com

Scientific studies comparing various isomers of indole acetic acid have shown that structural arrangement is critical for auxin activity. For example, Indole-4-acetic acid has been reported to have only 1-2% of the activity of IAA. documentsdelivered.com While direct bioassays on this compound are not widely reported, the established structure-activity rules for this class of compounds suggest it is unlikely to be a potent auxin analog. The spatial relationship between the indole ring and the acidic side chain at the 6-position is substantially different from that of the highly active 3-isomer, making it a poor fit for the auxin receptors that trigger the plant growth response. documentsdelivered.com Therefore, its potential for direct use in plant growth regulation is considered low compared to its well-established isomer, IAA.

Interactive Data Table: Comparison of Indole Acetic Acid Isomers

| Compound Name | Position of Acetic Acid Group | Chemical Structure | Known Role in Plant Growth |

|---|---|---|---|

| 2-(1H-Indol-3-yl)acetic acid (IAA) | 3-position | Indole ring with -CH₂COOH at C3 | Principal natural auxin with high activity. wikipedia.org |

| 2-(1H-Indol-4-yl)acetic acid | 4-position | Indole ring with -CH₂COOH at C4 | Very low auxin activity (1-2% of IAA). documentsdelivered.com |

| This compound | 6-position | Indole ring with -CH₂COOH at C6 | Not documented as a significant auxin; presumed to have very low to no activity based on structure-activity relationships. documentsdelivered.com |

Materials Science and Chemical Building Blocks

The most clearly defined application of this compound is as a chemical building block for organic synthesis. Its bifunctional nature, possessing both a reactive indole ring system and a carboxylic acid side chain, makes it a versatile intermediate for constructing more elaborate molecules.

Chemists can selectively perform reactions at several sites:

The Carboxylic Acid Group: Can be converted into esters, amides (including Weinreb amides), acid chlorides, or reduced to an alcohol, providing a handle for attaching a wide variety of other molecular fragments. nih.govpitt.edu

The Indole Nitrogen (N-H): Can be alkylated, acylated, or protected with various groups (e.g., p-methoxybenzyl) to prevent unwanted side reactions or to introduce new functionalities. nih.gov

The Aromatic Ring: The benzene (B151609) portion of the indole ring can undergo electrophilic substitution reactions, although the reactivity is influenced by the existing substituents.

This chemical versatility is precisely what makes this compound valuable in synthetic projects, including those in medicinal chemistry and potentially in the development of novel functional materials where an indole moiety is desired for its electronic or photophysical properties.

Advancements in Synthetic Methodologies

The synthesis of specifically substituted indoles, such as this compound, has been advanced by modern organic chemistry techniques that allow for precise regiocontrol. Traditional methods like the Fischer, Bischler, and Reissert syntheses provide general access to the indole core, but contemporary research focuses on more versatile and efficient strategies, particularly those involving transition-metal catalysis.

Key advancements applicable to the synthesis of 6-substituted indoles include:

Palladium-Catalyzed Cross-Coupling Reactions: Methods such as the Heck, Suzuki, and Sonogashira reactions are instrumental. These allow for the introduction of various functional groups at the C6 position of a pre-functionalized indole (e.g., 6-bromoindole). This C6-functionalized intermediate can then be further elaborated to introduce the acetic acid moiety.

Directed C-H Functionalization: A more recent and atom-economical approach involves the direct functionalization of the C-H bond at the 6-position of the indole ring. This strategy avoids the need for pre-halogenated starting materials, reducing synthetic steps and waste.

Novel Cyclization Strategies: Researchers continue to develop new ways to construct the indole ring itself, with the desired C6 substitution already in place. This can involve the cyclization of appropriately substituted anilines or other acyclic precursors, often catalyzed by metals like copper, palladium, or gold. organic-chemistry.org

These advanced methodologies offer higher yields, greater functional group tolerance, and more direct routes to compounds like this compound compared to classical syntheses.

Table 1: Comparison of Synthetic Approaches for Substituted Indoles

| Methodology | General Description | Advantages | Potential for this compound |

|---|---|---|---|

| Classic Fischer Synthesis | Condensation of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. | Well-established, readily available starting materials. | Requires a specifically substituted p-tolylhydrazine; regioselectivity can be an issue. |

| Palladium-Catalyzed Cross-Coupling | Coupling of a 6-haloindole with a suitable partner to build the side chain or a precursor. | High regioselectivity, broad substrate scope, high yields. organic-chemistry.org | Highly effective for building the molecule from a 6-bromoindole (B116670) intermediate. |

| Direct C-H Functionalization | Direct activation and substitution of the C-H bond at the C6 position. | Atom-economical, reduces synthetic steps, avoids pre-functionalization. | A modern, efficient approach, though may require specific directing groups for high regioselectivity. |

Integration of Computational and Experimental Approaches

The development of novel therapeutic agents based on the indole acetic acid scaffold is increasingly driven by a synergy between computational modeling and experimental validation. For derivatives of indole acetic acid, computational techniques are crucial for predicting biological activity and guiding synthetic efforts, thereby saving time and resources.

Molecular modeling studies on a series of diazine indole acetic acid derivatives have successfully utilized several computational methods to build robust structure-activity relationship models. nih.govbenthamdirect.comeurekaselect.com These approaches, while not yet specifically applied to this compound, establish a clear blueprint for its future investigation:

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical correlation between the chemical structure of a compound and its biological activity. For indole acetic acid derivatives, QSAR has been used to predict their potency as receptor antagonists. nih.govunicamp.br

Comparative Molecular Field Analysis (CoMFA): This 3D-QSAR technique generates models based on the steric and electrostatic fields surrounding the molecules. CoMFA contour maps can highlight regions where modifications to the molecule (e.g., adding bulky or electron-withdrawing groups) are likely to enhance or diminish activity. nih.goveurekaselect.com

Comparative Molecular Similarity Indices Analysis (CoMSIA): Similar to CoMFA, CoMSIA also considers hydrophobic and hydrogen bond donor/acceptor fields, providing a more detailed picture of the structural requirements for activity. nih.goveurekaselect.com

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target, such as a receptor or enzyme. Docking studies can elucidate key interactions (e.g., hydrogen bonds, hydrophobic interactions) that are critical for binding affinity and can be used to screen virtual libraries of compounds before their synthesis.

The integration of these computational predictions with experimental feedback from in vitro and in vivo assays creates a powerful cycle of design, synthesis, and testing that accelerates the discovery of new drug candidates. wildlife-biodiversity.com

Table 2: Computational Methods in Indole Acetic Acid Derivative Research

| Computational Technique | Principle | Application in Drug Design |

|---|---|---|

| QSAR | Correlates physicochemical properties with biological activity. unicamp.br | Predicts the activity of unsynthesized compounds. |

| CoMFA / CoMSIA | Analyzes 3D steric, electrostatic, and other molecular fields. nih.gov | Provides visual guides for optimizing molecular structure for better target interaction. |

| Molecular Docking | Simulates the binding of a ligand to a macromolecular target. | Identifies key binding interactions and helps prioritize synthetic candidates. |

| DFT (Density Functional Theory) | Calculates the electronic structure of molecules to determine optimized geometries and energies. wildlife-biodiversity.com | Provides accurate molecular structures and properties for use in other models. |

Exploration of Novel Biological Targets and Mechanisms

While the biological targets of this compound are not yet well-defined, research into other indole acetic acid isomers and derivatives has unveiled several promising therapeutic targets. This body of work suggests potential avenues for investigating the unique biological profile of the 6-yl isomer.

CRTH2 Receptor Antagonism: The chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2) is a G-protein coupled receptor involved in allergic inflammation. Several complex indole acetic acid derivatives have been developed as potent and selective CRTH2 antagonists for potential use in treating asthma and allergic rhinitis. nih.govnih.gov Investigating the affinity of this compound for this receptor could be a fruitful area of research.

Ectonucleotidase Inhibition: Ectonucleotidases are enzymes that play a role in cancer development by producing adenosine (B11128) in the tumor microenvironment. Recently, novel indole-3-acetic acid sulfonate derivatives were synthesized and identified as potent inhibitors of these enzymes, suggesting a potential anti-cancer application for this class of compounds. rsc.org The unique electronic and steric profile of the 6-yl isomer may offer a different mode of interaction with these enzymes.

Cyclooxygenase (COX) Inhibition: The anti-inflammatory drug Indomethacin (B1671933) is a well-known inhibitor of COX enzymes and is structurally based on indole-3-acetic acid. nih.gov The structural differences in this compound could lead to altered selectivity or potency against COX-1 and COX-2, potentially offering a different therapeutic profile.

Aryl Hydrocarbon Receptor (AhR) Activation: Recent studies on indole-3-acetic acid produced by gut microbiota have shown that it can extend lifespan in model organisms by activating the Aryl Hydrocarbon Receptor (AhR). nih.gov This highlights a potential role for simple indole acetic acids in aging and metabolism, a pathway that remains to be explored for the 6-yl isomer.

Future research should focus on screening this compound against a panel of these and other biologically relevant targets to uncover its specific mechanism of action and therapeutic potential.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(1H-Indol-6-yl)acetic acid, and what are their respective yields and purity considerations?

- Method 1 : Deuteration via triflic acid (TfOD) in D₂O at 40°C achieves 98% yield, with purification by column chromatography (ethyl acetate/hexane) .

- Method 2 : Reduction of 6-cyanoindole using sodium hypophosphite and Raney nickel in acetic acid/pyridine at 45°C for 45 minutes .

- Method 3 : Condensation of indole derivatives with chloroacetic acid and sodium acetate under reflux .

- Key Considerations : Monitor reaction pH, use inert atmospheres to prevent oxidation, and validate purity via HPLC or NMR.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

- ¹H-NMR : Aromatic protons (δ 6.8–7.5 ppm), methylene protons adjacent to the acetic acid group (δ ~3.7 ppm) .

- ¹³C-NMR : Carbonyl carbon (δ ~175 ppm), indole ring carbons (δ 110–140 ppm) .

Advanced Research Questions

Q. How do regulatory classifications for this compound vary across jurisdictions, and how should researchers address discrepancies?

- Contradictions :

- Japan’s NITE 2020 guidelines classify it under GHS, while the supplier’s data sheet states it is "not applicable to GHS" .

Q. What computational modeling approaches predict the reactivity of this compound in nucleophilic environments?

- DFT Studies : Optimize geometry using B3LYP/6-311++G(d,p) basis sets to calculate electrostatic potential surfaces and nucleophilic attack sites .

- Molecular Dynamics : Simulate solvation effects in polar solvents (e.g., water, DMSO) to assess stability .

Q. What methodologies resolve contradictions in spectral data for this compound derivatives?

- Case Study : Deuterated analogs show shifted NMR peaks (e.g., H-4 at δ 7.52 ppm vs. non-deuterated δ 7.33 ppm) due to isotopic effects .

- Resolution : Use high-resolution MS (HRMS-ESI) to confirm molecular ions (e.g., [M+H]⁺ at m/z 181.1045) and rule out impurities .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.